molecular formula C10H14O B14675793 1-Ethoxy-2,4-dimethylbenzene CAS No. 35338-30-8

1-Ethoxy-2,4-dimethylbenzene

Cat. No.: B14675793
CAS No.: 35338-30-8
M. Wt: 150.22 g/mol
InChI Key: SKVBSEPLAMBYGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethoxy-2,4-dimethylbenzene is an organic compound belonging to the class of aromatic ethers. It is characterized by an ethoxy group (-OCH2CH3) and two methyl groups (-CH3) attached to a benzene ring. This compound is known for its pleasant fragrance and is used in various applications, including perfumery and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-2,4-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the ethylation of 2,4-dimethylphenol using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as aluminum chloride can be employed to facilitate the reaction, and the process is often conducted at elevated temperatures and pressures to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-2,4-dimethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Oxidation: Quinones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-Ethoxy-2,4-dimethylbenzene finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-ethoxy-2,4-dimethylbenzene in chemical reactions typically involves the formation of a positively charged intermediate (benzenonium ion) during electrophilic aromatic substitution. This intermediate is stabilized by resonance and subsequently undergoes deprotonation to yield the final product. The molecular targets and pathways involved depend on the specific reaction and conditions employed.

Comparison with Similar Compounds

    1-Methoxy-2,4-dimethylbenzene: Similar structure but with a methoxy group instead of an ethoxy group.

    1-Ethoxy-3,5-dimethylbenzene: Similar structure but with methyl groups at different positions on the benzene ring.

    1-Ethoxy-2,5-dimethylbenzene: Similar structure but with one methyl group in a different position.

Uniqueness: 1-Ethoxy-2,4-dimethylbenzene is unique due to its specific substitution pattern, which influences its reactivity and physical properties. The presence of the ethoxy group and the positions of the methyl groups contribute to its distinct fragrance and chemical behavior.

Properties

CAS No.

35338-30-8

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

1-ethoxy-2,4-dimethylbenzene

InChI

InChI=1S/C10H14O/c1-4-11-10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3

InChI Key

SKVBSEPLAMBYGW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.